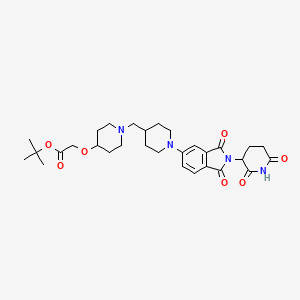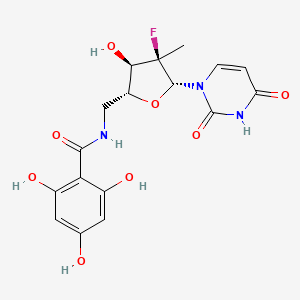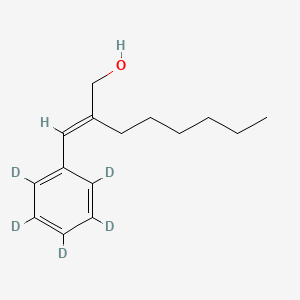
2-Hexylcinnamyl-alcohol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexylzimtalkohol-d5 ist eine deuterierte, markierte Version von 2-Hexylzimtalkohol. Deuterium, ein stabiles Isotop von Wasserstoff, ist in die Verbindung eingebaut, wodurch sie für verschiedene Forschungsanwendungen nützlich ist, insbesondere im Bereich der Pharmakokinetik und des Arzneimittelstoffwechsels .
Herstellungsmethoden
Die Herstellung von 2-Hexylzimtalkohol-d5 beinhaltet die Einarbeitung von Deuterium in das 2-Hexylzimtalkohol-Molekül. Dies kann durch verschiedene Synthesewege erfolgen, einschließlich katalytischer Hydrierung unter Verwendung von Deuteriumgas oder deuterierten Reagenzien. Industrielle Produktionsmethoden beinhalten oft den Einsatz von Spezialausrüstung und -bedingungen, um die hohe Reinheit und Ausbeute der deuterierten Verbindung zu gewährleisten .
Vorbereitungsmethoden
The preparation of 2-Hexylcinnamyl-alcohol-d5 involves the incorporation of deuterium into the 2-Hexylcinnamyl-alcohol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment and conditions to ensure the high purity and yield of the deuterated compound .
Analyse Chemischer Reaktionen
2-Hexylzimtalkohol-d5 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aldehyde oder Ketone zu bilden.
Reduktion: Sie kann reduziert werden, um gesättigte Alkohole zu bilden.
Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
2-Hexylzimtalkohol-d5 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Als Tracer in Reaktionsmechanismen und Studien, die den Wasserstofftransfer betreffen.
Biologie: Einsatz in Stoffwechselstudien, um die Aufnahme und Umwandlung der Verbindung in biologischen Systemen zu verfolgen.
Medizin: Anwendung in pharmakokinetischen Studien, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Arzneimitteln zu verstehen.
Industrie: Anwendung bei der Entwicklung neuer Materialien und chemischer Verfahren.
Wissenschaftliche Forschungsanwendungen
2-Hexylcinnamyl-alcohol-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies involving hydrogen transfer.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Hexylzimtalkohol-d5 beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Deuteriumatome in der Verbindung können ihre metabolische Stabilität und ihr pharmakokinetisches Profil beeinflussen. Dies kann zu Unterschieden in der Stoffwechselrate und der Bildung von Metaboliten im Vergleich zur nicht deuterierten Version führen .
Vergleich Mit ähnlichen Verbindungen
2-Hexylzimtalkohol-d5 ist aufgrund seiner Deuteriummarkierung einzigartig, die es von anderen ähnlichen Verbindungen unterscheidet. Einige ähnliche Verbindungen umfassen:
2-Hexylzimtalkohol: Die nicht deuterierte Version, der die stabile Isotopenmarkierung fehlt.
Zimtalkohol: Eine verwandte Verbindung mit einer ähnlichen Struktur, jedoch ohne die Hexylgruppe.
Hexylalkohol: Ein einfacherer Alkohol mit einer Hexylgruppe, jedoch ohne den Zimtalkoholrest.
Die Deuteriummarkierung in 2-Hexylzimtalkohol-d5 bietet einzigartige Vorteile in Forschungsanwendungen, insbesondere in Studien, die eine präzise Verfolgung und Quantifizierung erfordern .
Eigenschaften
Molekularformel |
C15H22O |
|---|---|
Molekulargewicht |
223.36 g/mol |
IUPAC-Name |
(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3/b15-12+/i5D,7D,8D,9D,10D |
InChI-Schlüssel |
KTCAZEVYBWMPOY-AVBAJIQZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\CCCCCC)/CO)[2H])[2H] |
Kanonische SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


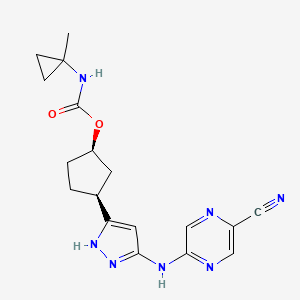
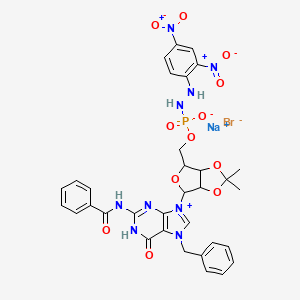

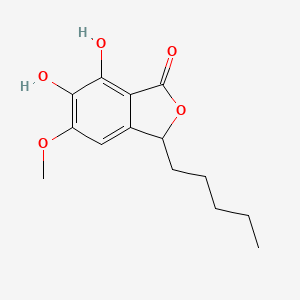

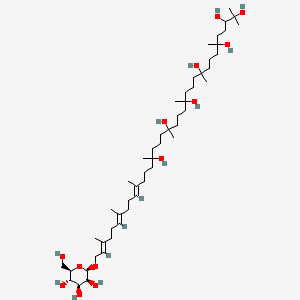
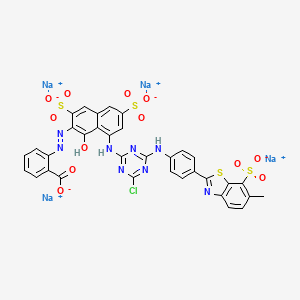
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)


